N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide
Description
This compound features a quinazolin-4-one core substituted with two 4-methoxyphenyl groups: one at the N2 position and another via a 2-(4-methoxyphenyl)ethylacetamide side chain at the N3 position. The 4-methoxy groups enhance solubility through electron-donating effects, while the quinazolinone scaffold is associated with diverse biological activities, including anticonvulsant and anti-inflammatory properties .
Properties
Molecular Formula |
C26H27N3O4 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]acetamide |
InChI |
InChI=1S/C26H27N3O4/c1-32-20-11-7-18(8-12-20)15-16-27-24(30)17-29-25(19-9-13-21(33-2)14-10-19)28-23-6-4-3-5-22(23)26(29)31/h3-14,25,28H,15-17H2,1-2H3,(H,27,30) |
InChI Key |
WCNYTKMTUZDOOY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CN2C(NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinazolinone Core
The quinazolin-4-one scaffold serves as the foundational structure for this compound. A widely adopted method involves cyclocondensation of anthranilic acid derivatives with formamide or urea under acidic conditions . For N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide, the core is synthesized via refluxing 2-amino-5-methoxybenzoic acid with formic acid, yielding 6-methoxyquinazolin-4(3H)-one . Alternative protocols utilize N-acylanthranilic acids and anilines in the presence of phosphoryl chloride (POCl₃), which facilitates cyclization at elevated temperatures (110–120°C) .
Critical parameters for optimizing yield and purity include:
-
Reaction temperature : Prolonged heating above 100°C minimizes side products like imino intermediates .
-
Solvent selection : Polar aprotic solvents such as dimethylformamide (DMF) enhance cyclization efficiency .
-
Catalysts : p-Toluenesulfonic acid (p-TsOH) accelerates dehydration steps, achieving >85% conversion in 6 hours .
The introduction of the 4-methoxyphenethyl group at the N3 position of the quinazolinone core is achieved through alkylation. Patent literature describes the use of ethylene carbonate as a cost-effective alkylating agent . In a representative procedure, quinazolin-4-one (1.0 equiv) is dissolved in DMF and treated with ethylene carbonate (1.2 equiv) at 110°C for 12 hours under nitrogen . The reaction proceeds via nucleophilic attack of the quinazolinone’s N3 nitrogen on the ethylene carbonate, forming a carbamate intermediate that subsequently eliminates carbon dioxide to yield the N3-alkylated product.
Key data :
Purification involves sequential washes with sodium hydroxide (3 M) and water, followed by crystallization from dichloromethane/heptane (3:2 v/v) . This step ensures removal of unreacted starting materials and byproducts.
Functionalization at the C2 Position
The C2 position is functionalized with a 4-methoxyphenyl group via a nucleophilic aromatic substitution (SNAr) reaction. A thiourea intermediate is generated by treating the quinazolinone with thiophosgene in dichloromethane, followed by reaction with 4-methoxyphenethylamine . Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable direct coupling of 4-methoxyphenol to the C2 position, though this method requires rigorous exclusion of moisture .
Recent advancements employ transition-metal catalysis for this step. For example, palladium-catalyzed C–H activation allows direct arylation using 4-methoxyiodobenzene, achieving 72% yield with minimal side products . This approach reduces synthetic steps and improves atom economy.
Acetamide Side Chain Installation
The final acetamide moiety is introduced via carbodiimide-mediated coupling. The C2-modified quinazolinone derivative (1.0 equiv) is reacted with 2-(4-methoxyphenyl)acetic acid (1.1 equiv) in the presence of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) in ethyl acetate . The reaction proceeds at 0°C for 1 hour, followed by gradual warming to room temperature over 8 hours. Workup includes filtration to remove dicyclohexylurea, followed by washes with NaHCO₃ (5%) and HCl (1 N) .
Optimization insights :
-
Coupling agents : HOBt suppresses racemization and enhances reaction efficiency .
-
Solvent effects : Ethyl acetate provides optimal solubility for both reactants and byproducts .
-
Yield : 65–70% after crystallization from petroleum ether/ethyl acetate .
Purification and Characterization
Final purification is critical due to the compound’s structural complexity. Column chromatography on silica gel (hexane/ethyl acetate gradient) removes residual coupling agents and isomers . Recrystallization from ethanol/water (1:1 v/v) at 0°C yields analytically pure material .
Analytical data :
-
Melting point : 322–323°C (decomposition observed above 325°C) .
-
¹H NMR (DMSO-d6): δ 10.52 (s, 1H, NH), 8.55 (s, 1H, aromatic), 7.92 (d, J=8.9 Hz, 1H, aromatic), 4.21 (q, 2H, CH₂), 3.79 (s, 3H, OCH₃) .
-
HRMS : m/z 445.5 [M+H]⁺ (calculated for C₂₆H₂₇N₃O₄).
Scale-Up Considerations
Industrial-scale synthesis (batch size >50 kg) requires modifications to laboratory protocols. Key adjustments include:
-
Solvent recovery : Distillation under reduced pressure (40°C) reclaims >90% of DMF .
-
Crystallization kinetics : Seeding with product crystals at 20°C ensures uniform crystal growth and prevents oiling out .
-
Safety : Sodium bisulfite quenching eliminates residual oxidizing agents before waste disposal .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups or further to quinones under strong oxidizing conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Research indicates that N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide may exhibit significant biological activity through interactions with various molecular targets:
- Anticancer Activity : Preliminary studies suggest that this compound could inhibit specific cancer cell lines, potentially due to its ability to interfere with cellular signaling pathways related to proliferation and apoptosis.
- Analgesic Properties : Given its structural similarity to known opioid receptor ligands, the compound may possess analgesic properties, making it a candidate for pain management therapies.
- Neuropharmacological Effects : The compound may also interact with neurotransmitter systems, influencing mood and cognition, which could lead to applications in treating mood disorders or cognitive impairments.
Synthesis and Derivative Development
The synthesis of this compound typically involves several key steps:
- Formation of the Quinazolinone Core : The initial step often includes the condensation of appropriate precursors to form the quinazolinone structure.
- Substitution Reactions : Subsequent reactions introduce the methoxyphenyl groups at designated positions on the quinazolinone core.
- Final Acetylation : The final step involves acetylating the amine group to yield the target compound.
This synthetic route allows for modifications to enhance pharmacological properties or create derivatives for further study.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- A study published in Der Pharma Chemica highlighted the synthesis of similar quinazolinone derivatives and their biological activities, providing insights into structure-activity relationships that could be applied to this compound .
- Research on related compounds has demonstrated anticancer properties through mechanisms involving cell cycle arrest and induction of apoptosis in various cancer cell lines .
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
a. 4-Methoxyphenyl vs. Halogenated Phenyl Groups
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (Compound 1) Substituents: 2,4-Dichlorophenyl (electron-withdrawing) at N3.
- Target Compound
b. Thioether vs. Acetamide Linkers
- N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenylquinazolin-2-yl)thio)acetamide (Compound 5) Structure: Thioether linkage at C2 and thiazolidinone ring. Impact: Sulfur atoms increase metabolic stability but reduce hydrogen-bonding capacity compared to oxygen-based linkers .
- Target Compound
Molecular Weight and Physicochemical Properties
*Inferred from structural analysis. †Estimated based on analogous compounds.
Key Observations :
Biological Activity
N-[2-(4-methoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]acetamide is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives and various acylating agents. A common synthetic route involves the formation of the quinazoline core followed by acetamide formation. The reaction conditions are crucial for achieving high yields and purity.
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. This compound has shown promising results against various cancer cell lines. Studies indicate that compounds with similar structures can inhibit key protein kinases involved in tumor progression, including:
- Epidermal Growth Factor Receptor (EGFR)
- Fibroblast Growth Factor Receptor (FGFR)
- Platelet-Derived Growth Factor Receptor (PDGFR)
These interactions lead to reduced cell proliferation and increased apoptosis in cancer cells .
Antimicrobial Activity
Research has also demonstrated that quinazoline derivatives exhibit antimicrobial properties. The compound has been evaluated against several bacterial strains, showing significant inhibitory effects. For instance, derivatives containing the quinazoline moiety have been reported to possess broad-spectrum antibacterial and antifungal activities .
Anticonvulsant Effects
Some studies suggest that compounds with similar structural characteristics may have anticonvulsant effects. The mechanism is thought to involve modulation of neurotransmitter systems, particularly GABAergic pathways .
Case Studies
- Antitumor Activity : A study evaluated a series of quinazoline derivatives, including this compound, against various human cancer cell lines (e.g., K562 and HL-60). Results showed a significant reduction in cell viability at nanomolar concentrations, indicating potent antitumor activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar quinazoline derivatives. In vitro tests revealed that these compounds inhibited the growth of Gram-positive and Gram-negative bacteria effectively, suggesting their potential as new antimicrobial agents .
Research Findings Summary Table
Q & A
Q. Q1. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?
Basic Synthesis The compound is synthesized via multi-step reactions, typically starting with condensation of methyl 2-isothiocyanatobenzoate with glycine derivatives to form a quinazolinone core. Subsequent oxidation (e.g., using H₂O₂) and coupling with substituted acetamides via activating agents like N,N′-carbonyldiimidazole (CDI) are critical steps . Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (0–25°C) are essential to minimize side reactions.
Advanced Optimization
For low-yield steps (e.g., coupling reactions), optimize by:
- Screening coupling agents (e.g., CDI vs. EDC/HOBt) to reduce racemization.
- Using anhydrous solvents and inert atmospheres to prevent hydrolysis .
- Employing HPLC to monitor intermediates; adjust reaction times based on TLC/NMR data .
Structural Characterization
Q. Q2. Which analytical techniques are most reliable for confirming the compound’s structure and purity?
Basic Characterization
Q. Advanced Challenges
- Isomer Discrimination : For diastereomers, use chiral columns (e.g., Chiralpak AD-H) or NOESY NMR to confirm spatial arrangements .
- Mass Spectrometry : High-resolution MS (HRMS) resolves isotopic patterns, distinguishing molecular ions from adducts (e.g., [M+Na]⁺ vs. [M+H]⁺) .
Biological Activity Evaluation
Q. Q3. How should researchers design assays to evaluate this compound’s potential anticonvulsant or anticancer activity?
Basic Screening
- In Vitro Models : Use SH-SY5Y (neuroblastoma) or MCF-7 (breast cancer) cell lines for cytotoxicity (MTT assay). IC₅₀ values <10 µM indicate promising activity .
- Enzyme Assays : Test inhibition of kinases (e.g., EGFR) or ion channels (e.g., GABAₐ) at 1–100 µM concentrations .
Q. Advanced Mechanistic Studies
- Target Engagement : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities (Kd) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 inhibition .
Data Contradiction Analysis
Q. Q4. How to resolve discrepancies in reported biological activities across studies?
Methodological Strategies
- Assay Variability : Compare protocols (e.g., serum concentration in cell culture affects solubility). Reproduce under standardized conditions .
- Structural Analogs : Test derivatives to isolate pharmacophores. For example, replacing 4-methoxyphenyl with 4-fluorophenyl may enhance target selectivity .
- Computational Docking : Use AutoDock Vina to model interactions with targets (e.g., quinazolinone binding to ATP pockets) .
Computational and Pharmacokinetic Profiling
Q. Q5. What computational tools predict this compound’s ADMET properties?
Basic Tools
- SwissADME : Predicts logP (~3.2), bioavailability (≥0.55), and BBB permeability (CNS activity likelihood) .
- pkCSM : Estimates hepatic metabolism (CYP2D6 substrate) and renal clearance .
Q. Advanced Modeling
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability in lipid bilayers for blood-brain barrier penetration .
- QSAR Models : Corate structural features (e.g., methoxy groups) with solubility (R² >0.8) to guide analog design .
Pharmacological Mechanism Hypotheses
Q. Q6. What mechanistic hypotheses explain this compound’s dual anticonvulsant and anticancer activity?
Proposed Pathways
- Anticonvulsant : Modulation of voltage-gated sodium channels (Nav1.2) or GABAₐ receptor potentiation .
- Anticancer : Topoisomerase II inhibition or ROS induction via quinazolinone redox cycling .
Validation Experiments - Patch Clamp : Measure Na⁺ current blockade in hippocampal neurons .
- Comet Assay : Quantify DNA damage in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
